1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one
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Overview
Description
1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one is an organic compound with the molecular formula C8H14OS It is characterized by the presence of a cyclopropyl group attached to a propyl chain, which is further connected to a sulfanyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one typically involves the reaction of cyclopropylpropylthiol with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity by generating reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Cyclopropylpropyl)sulfanyl]propan-2-one
- 1-[(3-Cyclopropylpropyl)sulfanyl]butan-2-one
- 1-[(3-Cyclopropylpropyl)sulfanyl]pentan-2-one
Uniqueness
1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one is unique due to its specific combination of a cyclopropyl group, a propyl chain, and an ethanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential as a versatile chemical entity.
Properties
IUPAC Name |
S-(3-cyclopropylpropyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS/c1-7(9)10-6-2-3-8-4-5-8/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAZMUMTBNNXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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